molecular formula C19H21BrN6O3S B8245044 Tert-butyl 4-(2-(5-bromopyridin-3-YL)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-YL)piperazine-1-carboxylate

Tert-butyl 4-(2-(5-bromopyridin-3-YL)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-YL)piperazine-1-carboxylate

Cat. No.: B8245044
M. Wt: 493.4 g/mol
InChI Key: CABFXMYKURYXDK-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a piperazine core modified with a tert-butyl carboxylate group, a 5-bromopyridinyl substituent, and a fused [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one system. The tert-butyl group enhances solubility in organic solvents and may improve metabolic stability .

Properties

IUPAC Name

tert-butyl 4-[2-(5-bromopyridin-3-yl)-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN6O3S/c1-19(2,3)29-18(28)25-6-4-24(5-7-25)14-9-15(27)26-17(22-14)30-16(23-26)12-8-13(20)11-21-10-12/h8-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABFXMYKURYXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=O)N3C(=N2)SC(=N3)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN6O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-(2-(5-bromopyridin-3-YL)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-YL)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of thiadiazolopyrimidine derivatives, which are known for their diverse pharmacological properties, including anticancer and antimicrobial activities.

The molecular formula of this compound is C19H21BrN6O3SC_{19}H_{21}BrN_{6}O_{3}S, with a molecular weight of 493.4 g/mol. Its structure includes a piperazine ring, a bromopyridine moiety, and a thiadiazolo-pyrimidine core, which contribute to its biological activity.

PropertyValue
Molecular FormulaC19H21BrN6O3S
Molecular Weight493.4 g/mol
Purity≥ 95%

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazolopyrimidine derivatives. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

A study reported that compounds with similar structures exhibited IC50 values ranging from 5.69 to 9.36 µM against the MCF-7 breast cancer cell line, indicating potent cytotoxicity . The structure-activity relationship (SAR) analysis revealed that modifications in the thiadiazolo-pyrimidine nucleus can enhance anticancer efficacy.

Antimicrobial Activity

Thiadiazolo-pyrimidine derivatives are also noted for their antimicrobial properties. Research indicates that these compounds can be effective against both gram-positive and gram-negative bacteria. The introduction of specific functional groups significantly influences their antimicrobial potency .

For example, certain derivatives demonstrated effectiveness against E. coli and Pseudomonas aeruginosa, suggesting a broad spectrum of activity . The presence of amino and hydroxyl groups was correlated with enhanced antibacterial action.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The bromopyridine moiety allows binding to enzymes and receptors, modulating their activity effectively. Additionally, the piperazine ring enhances binding affinity and selectivity towards these targets.

In Silico Studies

In silico docking studies have been employed to predict the interaction of this compound with specific proteins involved in cancer signaling pathways. Such studies provide insights into how structural modifications can optimize biological activity .

Case Studies and Research Findings

  • Antitumor Activity : A series of thiadiazolopyrimidine derivatives were synthesized and screened for antitumor activity. The study found that specific modifications led to enhanced cytotoxicity against MCF-7 cells .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of thiadiazolopyrimidine derivatives against various bacterial strains. The findings indicated that structural alterations could significantly increase antimicrobial effectiveness .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with various biological targets, particularly in the realm of cancer treatment and cardiovascular diseases.

Anticancer Activity

Research indicates that compounds featuring the thiadiazolo-pyrimidinone core can exhibit significant anticancer properties. For instance, derivatives of similar structures have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth .

Platelet Integrin Inhibition

Tert-butyl 4-(2-(5-bromopyridin-3-YL)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-YL)piperazine-1-carboxylate has been studied for its ability to inhibit platelet integrin αIIbβ3. This integrin plays a crucial role in platelet aggregation and thrombus formation, making it a target for antithrombotic therapies. Studies have demonstrated that modifications to the piperazine ring can enhance binding affinity to the integrin, potentially leading to new treatments for thrombotic disorders .

Pharmacological Applications

The pharmacological profile of this compound suggests several possible therapeutic applications:

Antimicrobial Properties

Compounds with similar structural features have been evaluated for antimicrobial activity. The presence of bromine in the pyridine ring may enhance the compound's ability to penetrate bacterial membranes, thus exhibiting bactericidal effects against various pathogens .

Neuroprotective Effects

Emerging studies suggest that derivatives of this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve modulation of neurotransmitter levels and reduction of oxidative stress within neuronal cells .

Synthesis and Structural Modifications

The synthesis of this compound involves several key steps that allow for structural modifications to optimize its biological activity.

StepDescription
1Synthesis begins with the formation of the thiadiazolo-pyrimidinone core through cyclization reactions involving appropriate precursors.
2The piperazine moiety is introduced via nucleophilic substitution reactions on activated halides.
3Final modifications can be made by altering substituents on the pyridine or thiadiazole rings to enhance pharmacological properties.

Case Studies

Several case studies highlight the efficacy of compounds similar to this compound:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related compound significantly reduced tumor size in xenograft models by inducing apoptosis through mitochondrial pathways .

Case Study 2: Platelet Aggregation Inhibition

In vitro assays showed that modifications on the piperazine ring significantly improved the inhibition of platelet aggregation compared to standard antiplatelet agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s uniqueness lies in its [1,3,4]thiadiazolo[3,2-a]pyrimidinone core, which distinguishes it from analogs with other fused heterocycles. Key comparisons include:

Compound Core Structure Substituents Key Differences Reference
Target Compound [1,3,4]thiadiazolo[3,2-a]pyrimidinone 5-Bromopyridin-3-yl, tert-butyl carboxylate Unique sulfur-containing heterocycle -
tert-Butyl 4-(6-[(6-bromo-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl)piperazine-1-carboxylate Pyrido[2,3-d]pyrimidinone Cyclopentyl, methyl, bromo Nitrogen-rich pyrido-pyrimidinone core; lacks sulfur
tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate Simple pyridine Bromopyridin-2-yl No fused heterocycle; simpler structure
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Simple pyridine Aminopyridin-3-yl Amino group enhances hydrogen bonding but reduces lipophilicity

Key Observations :

  • The sulfur atom in the thiadiazolopyrimidinone core may confer distinct electronic properties (e.g., increased electrophilicity) compared to nitrogen-dominated analogs .
  • Bulky substituents (e.g., cyclopentyl in ) reduce solubility but improve target specificity via steric effects.
Physicochemical Properties
Property Target Compound Pyrido[2,3-d]pyrimidinone Analog 5-Bromopyridin-2-yl Derivative
Molecular Weight ~550 g/mol (estimated) ~600 g/mol () ~350 g/mol ()
Lipophilicity (LogP) High (due to Br, tert-butyl) Moderate (cyclopentyl increases LogP) Moderate (Br present)
Aqueous Solubility Low (bulky core) Very low (bulky substituents) Moderate (simpler structure)
Thermal Stability High (resonance-stabilized core) Moderate (steric strain from cyclopentyl) High (no fused rings)

Preparation Methods

Cyclization Using Polyphosphoric Acid

A common method involves heating 4,4,6-trimethyl-1-acylamino-2-thioxo-1,2,3,4-tetrahydropyrimidine with polyphosphoric acid (PPA) at 90–95°C for 2 hours. The reaction proceeds under moisture-free conditions, yielding the thiadiazolo[3,2-a]pyrimidin-5-one scaffold.

Key Reaction Conditions

ParameterValue
Temperature90–95°C
CatalystPolyphosphoric acid
Reaction Time2 hours
Yield60–75% (estimated)

This method avoids sulfonation side reactions observed with H₂SO₄. The product is isolated by adjusting the pH to 8 with ammonia and extracting with methylene chloride.

ComponentQuantity/Concentration
Pd₂(dba)₃3 mol%
XantPhos3 mol%
BaseCs₂CO₃ (1.4 eq)
Solvent1,4-Dioxane
Temperature90°C (microwave)
Yield57%

The reaction is conducted under nitrogen protection, with purification via silica gel chromatography (ethyl acetate/hexane).

Piperazine Functionalization at Position 7

The tert-butyl-protected piperazine is introduced via nucleophilic substitution or Buchwald-Hartwig amination.

Nucleophilic Substitution with Boc-Piperazine

A two-step protocol is documented:

  • Activation : The thiadiazolo-pyrimidine core is chlorinated at position 7 using POCl₃ or SOCl₂.

  • Coupling : Reaction with tert-butyl piperazine-1-carboxylate in the presence of triethylamine (TEA) in tetrahydrofuran (THF).

Representative Procedure

StepConditions
ChlorinationSOCl₂, reflux, 4 hours
CouplingTHF, TEA, 60°C, 12 hours
Yield62–68%

Visible Light-Promoted Amination

An alternative method uses 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and oxygen under blue LED irradiation. This photocatalytic approach achieves yields up to 95% for analogous piperazine couplings.

Final Deprotection and Purification

The tert-butyloxycarbonyl (Boc) group is removed under acidic conditions (e.g., HCl in dioxane) to yield the free piperazine intermediate, which is re-protected if necessary. Final purification employs reverse-phase HPLC or silica gel chromatography.

Purification Data

MethodSolvent SystemPurity
Silica ChromatographyEthyl acetate/hexane (1:3)>95%
HPLCAcetonitrile/water (0.1% TFA)>98%

Comparative Analysis of Synthetic Routes

The table below summarizes key methods for constructing the target compound:

StepMethod AMethod B
Core FormationPPA cyclizationMicrowave-assisted
Bromopyridine CouplingSuzuki-MiyauraNucleophilic substitution
Piperazine AttachmentNucleophilic substitutionPhotocatalytic amination
Total Yield35–42%45–50%
Key AdvantageScalabilityFaster reaction times

Method A is preferred for large-scale synthesis due to robust cyclization conditions, while Method B offers higher yields for research-scale applications.

Challenges and Optimization Strategies

  • Regioselectivity : Controlling the position of bromopyridine attachment requires careful selection of catalysts.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility during piperazine coupling.

  • Boc Protection : Using Boc₂O in dichloromethane with DMAP minimizes side reactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s synthesis involves multi-step reactions, typically starting with coupling a bromopyridinyl-thiadiazolopyrimidine core to a tert-butyl piperazine carboxylate moiety. Key steps include:

  • Nucleophilic substitution : Reacting 5-bromo-2-chloropyrimidine derivatives with tert-butyl piperazine-1-carboxylate in 1,4-dioxane under reflux (110°C) with K₂CO₃ as a base, achieving yields of 78–88% .
  • Purification : Silica gel chromatography (hexane:ethyl acetate gradients) ensures high purity (>99%) .
  • Critical Parameters : Excess piperazine (1.5–2.0 eq), prolonged reaction times (4–12 h), and inert atmospheres minimize side reactions like hydrolysis.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structural integrity?

  • Methodological Answer :

  • ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). The piperazine ring protons resonate as multiplets at 2.5–3.5 ppm, while the thiadiazolopyrimidine core shows characteristic downfield shifts for aromatic protons (7.5–8.5 ppm) .
  • IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-Br (550–600 cm⁻¹) confirm functional groups .
  • MS : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns, e.g., loss of the tert-butoxycarbonyl (Boc) group (-100 Da) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. To address this:

  • Reproducibility Checks : Validate purity via HPLC (>95%) and quantify residual solvents (e.g., 1,4-dioxane) using GC-MS .
  • Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) in enzyme inhibition assays (e.g., phosphodiesterase or DPP-4) to confirm potency (IC₅₀) and selectivity .
  • Control Experiments : Compare activity against structurally similar analogs (e.g., non-brominated pyridinyl derivatives) to isolate the bromine’s electronic effects .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., ENTPDases). The bromopyridinyl group may occupy hydrophobic pockets, while the thiadiazolopyrimidine core forms hydrogen bonds with catalytic residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein interaction energies (e.g., van der Waals, electrostatic) .
  • SAR Analysis : Correlate substituent effects (e.g., tert-butyl vs. cyclopropyl groups) with activity data to guide lead optimization .

Q. What are the challenges in characterizing degradation products under physiological conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor via LC-MS to identify hydrolyzed (e.g., Boc removal) or oxidized products .
  • Metabolite Profiling : Use liver microsomes (human/rat) to detect Phase I metabolites (e.g., demethylation) and Phase II conjugates (e.g., glucuronidation) .
  • Stability Studies : Store the compound at 25°C/60% RH for 6 months; analyze purity loss and degradation pathways (e.g., photolysis) .

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